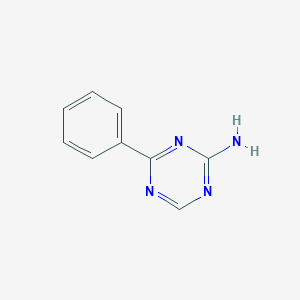

4-Phenyl-1,3,5-Triazin-2-amin

Übersicht

Beschreibung

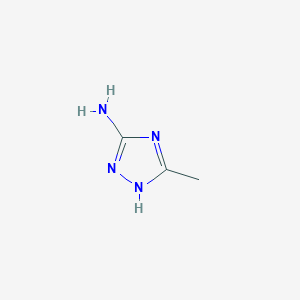

“4-Phenyl-1,3,5-triazin-2-amine” is a type of heterocyclic organic compound . It’s an important intermediate for the synthesis of triazine compounds . These compounds exhibit various biological activities, including antimicrobial, anti-cancer, and anti-viral properties .

Synthesis Analysis

The synthesis of “4-Phenyl-1,3,5-triazin-2-amine” involves a base-mediated method using readily available imidates, guanidines, and amides or aldehydes as the starting materials and cesium carbonate as the base . This three-component reaction provides diverse 1,3,5-triazin-2-amines in good yields with tolerance of a broad range of functional groups .Molecular Structure Analysis

The molecular structure of “4-Phenyl-1,3,5-triazin-2-amine” has been confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR . Further studies on its crystal structure and DFT have also been conducted .Chemical Reactions Analysis

The chemical reactivity profile of synthesized 1,3,5-triazine compounds, including “4-Phenyl-1,3,5-triazin-2-amine”, has been optimized by computational methods . The reactions of 1,2,3,5-tetrazines with amidines, electron-rich, and strained dienophiles reveal unique fundamental reactivity patterns and key features .Physical And Chemical Properties Analysis

The physical parameters and chemical reactivity profile of synthesized 1,3,5-triazine compounds were optimized by computational methods and characterized by ESI-MS, 13C NMR, 1H NMR, FT-IR, UV/visible .Wissenschaftliche Forschungsanwendungen

Synthese von Triazinverbindungen

4-Phenyl-1,3,5-Triazin-2-amin dient als wichtiges Zwischenprodukt bei der Synthese verschiedener Triazinverbindungen. Diese Verbindungen sind aufgrund ihrer breiten Palette an biologischen Aktivitäten und industriellen Anwendungen von Bedeutung .

Zytostatika

Einige Triazinderivate werden als Zytostatika zur Behandlung von Krebsarten wie Eierstockkrebs, akuter myeloischer Leukämie und chronischer myelo-monocytischer Leukämie eingesetzt .

Anti-mikrobielle Aktivität

Von Verbindungen wie this compound synthetisierte Triazinderivate wurden auf ihre antimikrobielle Aktivität gegen Bakterien und Pilze untersucht .

Biologische Aktivität

Diese Verbindungen weisen eine Reihe biologischer Aktivitäten auf, darunter antimalarielle, anticancerogene und antivirale Eigenschaften .

Polymersynthese

Triazin-basierte Polymere, die unter Verwendung von Derivaten von this compound synthetisiert werden, wurden aufgrund ihrer strukturellen Eigenschaften für verschiedene Anwendungen untersucht .

Wirkmechanismus

Target of Action

4-Phenyl-1,3,5-triazin-2-amine is an important intermediate for the synthesis of triazine compounds . Triazine compounds have been reported to have a wide range of biological activities, including antibacterial, anticancer, anticonvulsant, antifungal, anti-HIV, anti-inflammatory, antimalarial, analgesic, and anti-ulcer

Mode of Action

For instance, some triazine derivatives have been found to inhibit DNA gyrase, a potential drug target .

Result of Action

It is known that triazine derivatives can have a wide range of biological activities, including antibacterial, anticancer, anticonvulsant, antifungal, anti-hiv, anti-inflammatory, antimalarial, analgesic, and anti-ulcer effects .

Eigenschaften

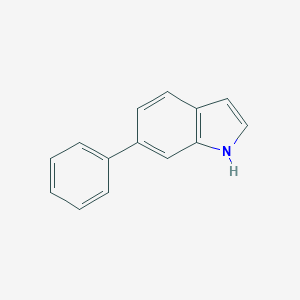

IUPAC Name |

4-phenyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-12-6-11-8(13-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIXVMRSSZXQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274559 | |

| Record name | 2-AMINO-4-PHENYL-S-TRIAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1853-95-8 | |

| Record name | 4-Phenyl-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1853-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-AMINO-4-PHENYL-S-TRIAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What synthetic approaches are available for producing 4-Phenyl-1,3,5-triazin-2-amine derivatives?

A1: A recent study [] describes a novel, efficient method for synthesizing a variety of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, which includes the 4-Phenyl-1,3,5-triazin-2-amine scaffold. This one-pot, three-component reaction utilizes readily available starting materials: cyanoguanidine, aromatic aldehydes (including 4-Phenyl-1,3,5-triazin-2-amine), and cyclic amines. The reaction proceeds under microwave irradiation and involves the formation of dihydrotriazines followed by aromatic dehydrogenation. This method offers advantages in terms of speed, simplicity, and versatility for generating a diverse range of derivatives.

Q2: Is there evidence of biological activity associated with 4-Phenyl-1,3,5-triazin-2-amine derivatives?

A2: Yes, preliminary biological screening data from the study mentioned above [] identified potent antileukemic activity for a specific derivative, 6-[3,4-dihydroisoquinolin-2(1H)-yl]-4-phenyl-1,3,5-triazin-2-amine. This finding highlights the potential of this class of compounds as lead structures for further development in the context of antileukemic agents. Further research is needed to fully elucidate the mechanism of action and explore the therapeutic potential of this and related derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B181140.png)

![4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B181142.png)